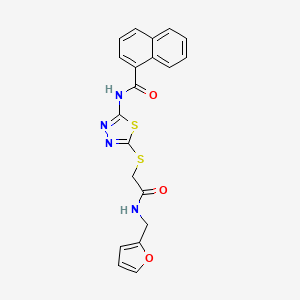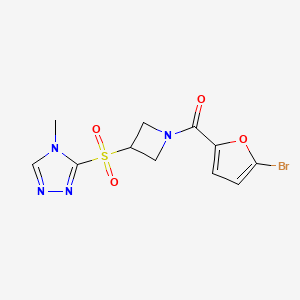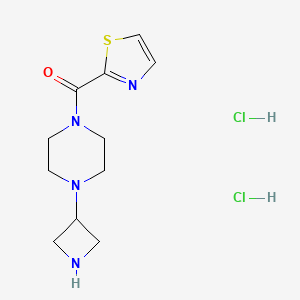![molecular formula C21H19N3O B2505291 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 331434-03-8](/img/structure/B2505291.png)
6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones involved specific inhibitors of cGMP specific phosphodiesterase, with a focus on the introduction of a n-propoxy group at the 2-position of the phenyl ring for activity. Additionally, the 5-position was modified to accommodate various groups, leading to compounds with both high levels of activity and metabolic stability . Another study reported the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor ligands, where the variability of substituents at the 3-position was investigated . Furthermore, the synthesis of 2-hydroxy-7-[benzimidazol-2-yl]-methyl-5-methylpyrazolo[1,5-a]pyrimidines was achieved through the condensation of 3-amino-5-hydroxypyrazole with triacetic acid lactone, followed by further reactions .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The introduction of different substituents at various positions on the pyrazolo[1,5-a]pyrimidine scaffold has been shown to significantly affect the binding affinity and selectivity towards different receptors. For example, the 2-phenyl ring of the pyrazolo[4,3-d]pyrimidin-7-one derivatives was modified to obtain potent and selective human A3 adenosine receptor antagonists . The 3D-QSAR model proposed in one study helped to evaluate the effect of different substitutions on the acetamide moiety of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored through various reactions. For instance, the action of hydrazine on certain compounds yielded hydrazinocarbonylmethyl derivatives, which were then condensed with o-phenylenediamines to afford benzimidazolylmethyl derivatives . Additionally, the synthesis of 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines led to intermediates that were used to create tricyclic derivatives with potential affinity for the central benzodiazepine receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their pharmacological profiles. The study of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones revealed a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that were devoid of ulcerogenic activity. The introduction of a longer side chain at the 4-position and other modifications at the 3-, 5-, and 6-positions were investigated to determine their impact on anti-inflammatory properties and therapeutic index .
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through various chemical reactions, offering a range of potential applications due to their structural diversity. For instance, studies have demonstrated the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, highlighting an environmentally friendly approach to generating these compounds with high yields in short reaction times (Quiroga et al., 2008).
Anticancer and Antimicrobial Applications
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer and antimicrobial properties. Research has identified novel pyrazolo[1,5-a]pyrimidine derivatives with promising anticancer activity against various cancer cell lines. For example, one study synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their cytotoxic activities, identifying compounds with significant inhibitory effects on cancer cell proliferation (Abdellatif et al., 2014).
Additionally, pyrazolo[1,5-a]pyrimidines have shown antimicrobial activity, offering a potential pathway for the development of new antimicrobial agents. A study synthesizing novel pyrazolo[1,5-a]pyrimidines demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, as well as their anti-inflammatory properties, suggesting their potential as new therapeutic agents (Aggarwal et al., 2014).
Neurological and Cognitive Disorders
The structural analogs of 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one have been explored for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. One study discovered potent and selective inhibitors of phosphodiesterase 1 (PDE1), identifying compounds with excellent efficacy in vivo, which are currently under clinical development for treating cognitive deficits (Li et al., 2016).
properties
IUPAC Name |
6-benzyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-14-18(13-16-9-5-3-6-10-16)21(25)24-20(22-14)19(15(2)23-24)17-11-7-4-8-12-17/h3-12,23H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNGWNFMTOHTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)


![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)



![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)
